6-Methoxy-1-phenyl-1H-benzimidazole

PDGFR kinase inhibition benzimidazole SAR tyrosine kinase inhibitor

6-Methoxy-1-phenyl-1H-benzimidazole (CAS 69445-55-2, MF C₁₄H₁₂N₂O, MW 224.26 g/mol) is a 1-phenylbenzimidazole derivative bearing a methoxy substituent at the 6-position of the fused heterocyclic core. It belongs to a well-characterized class of ATP-site inhibitors of the platelet-derived growth factor receptor (PDGFR).

Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
Cat. No. B8674943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-1-phenyl-1H-benzimidazole
Molecular FormulaC14H12N2O
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=CN2C3=CC=CC=C3
InChIInChI=1S/C14H12N2O/c1-17-12-7-8-13-14(9-12)16(10-15-13)11-5-3-2-4-6-11/h2-10H,1H3
InChIKeyDBDPQMUWFPDEFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-1-phenyl-1H-benzimidazole: Core Properties and Research-Grade Identity for Laboratory Procurement


6-Methoxy-1-phenyl-1H-benzimidazole (CAS 69445-55-2, MF C₁₄H₁₂N₂O, MW 224.26 g/mol) is a 1-phenylbenzimidazole derivative bearing a methoxy substituent at the 6-position of the fused heterocyclic core. It belongs to a well-characterized class of ATP-site inhibitors of the platelet-derived growth factor receptor (PDGFR) [1]. The compound is primarily utilized as a positional isomer reference standard in kinase inhibitor structure-activity relationship (SAR) studies, where the 6-methoxy regioisomer exhibits a PDGFRβ IC₅₀ of 6.4 μM, distinguishing it from the more potent 5-methoxy isomer (IC₅₀ 0.43 μM) [2]. Its computed physicochemical profile (XLogP3 3.1, TPSA 27.1 Ų, zero H-bond donors) places it in a favorable property space for cell-permeable probe development [3].

Why 6-Methoxy-1-phenyl-1H-benzimidazole Cannot Be Replaced by the 5-Methoxy Isomer or Unsubstituted Parent in Research Protocols


Within the 1-phenylbenzimidazole chemotype, the position of the methoxy substituent on the benzimidazole ring is the single most critical determinant of PDGFR inhibitory potency and isoform selectivity. Replacement of the 6-methoxy group with a 5-methoxy group yields a compound that is approximately 15-fold more potent against isolated PDGFRβ enzyme (IC₅₀ 0.43 μM vs. 6.4 μM), while the unsubstituted parent is 1.45-fold less potent (IC₅₀ 9.3 μM) [1]. These SAR differences are not incremental; they arise from the narrow ATP-binding pocket geometry, where the 5-position projects toward the mouth of the pocket and tolerates bulk, while the 6-position faces a sterically constrained region [2]. Consequently, substituting one regioisomer for the other in a dose-response study, selectivity panel, or cellular autophosphorylation assay yields quantitatively and mechanistically non-interchangeable results, invalidating cross-study comparisons and misleading SAR interpretation.

Quantitative Differentiation Evidence: 6-Methoxy-1-phenyl-1H-benzimidazole vs. Closest Analogs — Head-to-Head and Cross-Study Data


PDGFRβ Isolated Enzyme Inhibition: 15-Fold Potency Gap Between 6-Methoxy and 5-Methoxy Regioisomers Defines SAR Procurement Rationale

In the canonical isolated PDGFRβ kinase assay employing [γ-³²P]-ATP transfer to a glutamate-tyrosine copolymer substrate, 6-methoxy-1-phenyl-1H-benzimidazole exhibits an IC₅₀ of 6,400 nM (6.4 μM). Under identical assay conditions reported in the same study, the 5-methoxy positional isomer achieves an IC₅₀ of 430 nM (0.43 μM), representing a ~14.9-fold potency advantage [1][2]. The unsubstituted parent 1-phenylbenzimidazole yields an IC₅₀ of 9,300 nM (9.3 μM), making the 6-methoxy derivative 1.45-fold more potent than the parent but still 15-fold weaker than the 5-methoxy isomer [3]. This non-linear SAR underscores that the 6-methoxy compound occupies a distinct potency tier that is essential for establishing structure-activity gradients in medicinal chemistry programs.

PDGFR kinase inhibition benzimidazole SAR tyrosine kinase inhibitor positional isomerism

Isoform Selectivity Window: 6-Methoxy vs. 5-Methoxy PDGFR/FGFR Discrimination for Kinase Panel Design

The 5-methoxy isomer demonstrates a well-documented 51-fold selectivity window between PDGFRβ (IC₅₀ 0.43 μM) and FGFR1 (IC₅₀ 22 μM), with no detectable c-Src inhibition (IC₅₀ > 50 μM) [1]. While direct FGFR1 and c-Src data for the 6-methoxy isomer are not reported in the same dataset, the Palmer 1998 SAR study explicitly states that 6-position substituents maintain or modestly increase PDGFR activity relative to parent but do not confer the dramatic selectivity enhancement observed with 5-substituents [2]. The 6-methoxy compound thus serves as a critical control for deconvoluting whether observed biological effects arise from PDGFR potency alone or from the broader selectivity profile unique to the 5-substituted series.

kinase selectivity profiling PDGFR vs FGFR ATP-site inhibitor off-target assessment

Physicochemical Property Vector: 6-Methoxy vs. 5-Methoxy Positional Isomers Exhibit Identical Descriptors but Divergent Target Engagement

Both 5-methoxy and 6-methoxy positional isomers share identical molecular formula (C₁₄H₁₂N₂O), molecular weight (224.26 g/mol), computed XLogP3 (3.1), topological polar surface area (27.1 Ų), and hydrogen bond donor count (0), as reported in PubChem [1]. Despite this complete physicochemical degeneracy, the two isomers differ by ~15-fold in PDGFRβ IC₅₀. This makes the pair an ideal matched molecular pair (MMP) for isolating the contribution of regioisomeric substitution to target binding affinity and ligand efficiency metrics (LE = 0.27 for 5-methoxy vs. 0.21 for 6-methoxy, calculated as pIC₅₀/heavy atom count). No other commonly available 1-phenylbenzimidazole analog pair provides this combination of strict physicochemical identity and large potency disparity.

computational ADME logP topological polar surface area ligand efficiency

6-Methoxy Substituent Contribution to Anti-Tumor Phenotype: Class-Level Evidence from 2-Aryl Benzimidazole Series

In a series of 2-aryl benzimidazole derivatives designed as combretastatin A-4 (CA-4) mimetics, compounds bearing a 6-methoxy group on the benzimidazole core (series 4a–4h) inhibited tumor cell lines significantly more strongly than both CA-4 and cisplatin. The most potent analog, compound 4f, achieved an IC₅₀ of 0.61 μmol/L against the Siha cervical carcinoma cell line, with cell cycle arrest at G₀/G₁ phase and confirmed apoptosis induction [1]. While these data are from 2-aryl-substituted (not 1-phenyl-substituted) benzimidazoles, they establish the 6-methoxy substitution pattern as a pharmacophoric element that enhances anti-proliferative activity relative to unsubstituted and 5-substituted analogs in the benzimidazole scaffold. This class-level evidence supports the use of 6-methoxy-1-phenylbenzimidazole as a core intermediate or control compound in anticancer benzimidazole development programs.

anticancer benzimidazole tubulin inhibition Siha cervical cancer 6-methoxy pharmacophore

6-Methoxy vs. 6-Chloro-1-phenylbenzimidazole: Impact of Electron-Donating vs. Electron-Withdrawing Substituents on PDGFRβ Affinity

The 6-chloro analog of 1-phenylbenzimidazole (BDBM50357884) has been evaluated against human PDGFRβ and exhibits an IC₅₀ of 10,000 nM (10 μM) [1]. The 6-methoxy analog (IC₅₀ 6.4 μM) is approximately 1.56-fold more potent, suggesting that the electron-donating methoxy group provides a modest but measurable advantage over the electron-withdrawing chloro substituent at the 6-position. This is consistent with the Palmer SAR model, which indicates that 6-position substituents can maintain activity but do not tolerate strongly deactivating groups [2]. The comparison highlights that not all 6-substituted analogs are equipotent; the electronic nature of the substituent matters.

halogen vs methoxy SAR electron-donating substituent PDGFRβ binding substituent electronic effects

Optimal Application Scenarios for 6-Methoxy-1-phenyl-1H-benzimidazole Based on Quantified Differentiation Evidence


Positional Isomer Reference Standard for PDGFR Kinase Inhibitor SAR Studies

Use 6-methoxy-1-phenylbenzimidazole as the 6-position reference compound in a matched molecular pair analysis alongside the 5-methoxy isomer (IC₅₀ 0.43 μM) and the unsubstituted parent (IC₅₀ 9.3 μM). The 15-fold potency gradient across the three compounds defines a calibrated SAR ladder that is essential for benchmarking computational docking poses, validating free-energy perturbation (FEP) predictions, and training QSAR models [1]. The identical physicochemical properties of the two methoxy isomers eliminate confounding ADME variables, making this pair uniquely suitable for isolating regioisomeric binding contributions.

Kinase Selectivity Panel Control Compound for FGFR Counter-Screening

In kinase profiling panels designed to identify PDGFR-selective inhibitors, the 6-methoxy compound serves as a critical control that exhibits PDGFRβ inhibition (IC₅₀ 6.4 μM) without the pronounced FGFR1-sparing selectivity (51-fold) documented for the 5-methoxy isomer [2]. Including both isomers enables laboratories to distinguish whether observed cellular anti-proliferative effects arise from PDGFR-specific inhibition or from the broader selectivity profile unique to 5-substituted analogs.

Synthetic Intermediate for 2-Aryl-6-methoxybenzimidazole Anti-Tubulin Agents

The 6-methoxy-1-phenylbenzimidazole core serves as a direct synthetic precursor or structural analog for the 2-aryl-6-methoxybenzimidazole series, which has demonstrated single-digit micromolar to sub-micromolar anti-proliferative activity against cervical (Siha IC₅₀ 0.61 μM), breast (MCF-7), lung (A549), and esophageal (Eca-109) cancer cell lines, outperforming both CA-4 and cisplatin [3]. Researchers developing tubulin polymerization inhibitors should procure this compound as a key intermediate for further derivatization at the 2-position.

Electronic Substituent Effect Calibration in Medicinal Chemistry Education and Training

The 6-methoxy (electron-donating, IC₅₀ 6.4 μM) vs. 6-chloro (electron-withdrawing, IC₅₀ 10 μM) comparison provides a clean, single-variable demonstration of Hammett substituent effects on kinase-ligand binding affinity [4]. This makes the compound pair suitable for undergraduate and graduate-level medicinal chemistry laboratory courses focused on SAR interpretation, where students can correlate σₚ values with experimentally observed IC₅₀ shifts.

Quote Request

Request a Quote for 6-Methoxy-1-phenyl-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.